(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile
Description
(Z)-2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 2,4-dimethylphenyl group and an acrylonitrile moiety linked to a 4-isopropylphenyl substituent. Its Z-configuration ensures specific spatial orientation, influencing electronic properties and intermolecular interactions.
Properties
IUPAC Name |
(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2S/c1-15(2)19-8-6-18(7-9-19)12-20(13-24)23-25-22(14-26-23)21-10-5-16(3)11-17(21)4/h5-12,14-15H,1-4H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLNFWFKRYYDRL-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)C(C)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)C(C)C)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and an acrylonitrile moiety, both of which contribute to its pharmacological properties.
- Molecular Formula : C20H20N2S
- Molecular Weight : 332.4 g/mol
- CAS Number : 476669-39-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Thiazole derivatives are known to exhibit a range of activities, such as anti-cancer, anti-inflammatory, and antimicrobial effects. The specific mechanism of action for this compound involves modulation of enzyme activities and interference with cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown potential in sensitizing cancer cells to chemotherapeutic agents by inhibiting key DNA repair enzymes such as Tyrosyl-DNA phosphodiesterase 2 (TDP2). This inhibition can lead to increased efficacy of topoisomerase II poisons, enhancing their anticancer effects .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Variations in substituents on the thiazole ring and acrylonitrile moiety can significantly influence potency and selectivity against different biological targets. For example, modifications in the phenyl groups attached to the thiazole ring have been shown to enhance anticancer activity .
Study 1: Anticancer Activity
A study involving a series of thiazole derivatives including this compound demonstrated that these compounds could inhibit cancer cell growth in various human cancer cell lines. The most potent analogs exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of thiazole derivatives was assessed against various bacterial strains. The results indicated that these compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2S |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 476669-39-3 |
| Anticancer IC50 (example) | Low micromolar range |
| Antimicrobial MIC (example) | Comparable to antibiotics |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a thiazole-acrylonitrile backbone with several analogs, but substituent variations critically alter properties:
Key Observations :
- Hydrophobicity : The 4-isopropylphenyl group in the target compound likely increases lipophilicity compared to fluorophenyl or nitro-substituted analogs, affecting solubility and membrane permeability .
- Electronic Effects : Methyl groups (electron-donating) vs. nitro/fluoro (electron-withdrawing) substituents modulate charge distribution, influencing reactivity and optoelectronic properties .
Contradictions :
Physicochemical and Spectral Properties
Melting Points :
Spectroscopy :
- ESI-MS : Analogs show [M+H]+ peaks at 422–709 m/z ; the target compound’s molecular weight (~367.5) suggests a similar detectable range.
- 1H-NMR : Methyl and isopropyl groups in the target compound would produce distinct δ 1.2–2.5 ppm signals, differing from methoxy (δ 3.8–4.0 ppm) or nitro (δ 8.0–8.5 ppm) substituents in analogs .
Q & A
Q. What synthetic methodologies are reported for acrylonitrile derivatives containing thiazole and aryl substituents, and how can Z-isomer selectivity be achieved?
A common approach involves Knoevenagel condensation between thiazole-acetonitrile derivatives and aromatic aldehydes. For example, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile reacts with substituted benzaldehydes under mild conditions (e.g., ethanol, catalytic piperidine) to yield Z-isomer-predominant products. Isomer selectivity is influenced by steric effects of substituents and reaction temperature . Confirmation of Z-configuration requires X-ray crystallography or NOESY NMR to assess spatial proximity of substituents .
Q. How is the structural configuration of (Z)-acrylonitrile derivatives validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining Z/E configuration. For instance, SCXRD analysis of (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile confirmed the Z-configuration via dihedral angle measurements between aromatic planes (e.g., 7.4° between thiazole and acrylonitrile moieties) . Complementary techniques include UV-Vis spectroscopy (λmax shifts due to conjugation) and <sup>1</sup>H NMR (coupling constants for vinyl protons) .
Q. What in vitro assays are typically used to evaluate the anticancer activity of thiazole-acrylonitrile hybrids?
The NCI-60 human tumor cell line screen is widely employed, reporting GI50 (50% growth inhibition) values. For example, a structurally analogous compound, (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, showed GI50 values ranging from 0.021–12.2 μM across 60 cell lines, with leukemia cells being most sensitive . Researchers should prioritize dose-response curves, selectivity indices (e.g., cancer vs. normal cells), and mechanism-of-action assays (e.g., apoptosis via flow cytometry).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance Z-isomer yield in large-scale syntheses?
Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-selectivity by stabilizing transition states .
- Catalysts : Piperidine or morpholine as bases improve condensation efficiency .
- Temperature : Lower temperatures (25–40°C) reduce isomerization side reactions .
- Purification : Chromatography with silica gel or recrystallization from ethanol/water mixtures isolates Z-isomers .
Q. What strategies are effective for elucidating the molecular targets of acrylonitrile-based anticancer agents?
- Molecular docking : Computational modeling against kinases (e.g., EGFR, VEGFR) identifies potential binding modes. For example, docking studies of thiazole-acrylonitrile hybrids revealed hydrogen bonding with kinase active sites .
- Surface plasmon resonance (SPR) : Direct measurement of binding affinity (KD) to purified protein targets .
- Transcriptomics : Correlation of compound activity with gene expression profiles in NCI-60 data .
Q. How should researchers address contradictory bioactivity data across cancer cell lines?
Discrepancies may arise from metabolic heterogeneity or off-target effects. Recommended approaches include:
- Comparative metabolomics : LC-MS profiling to identify metabolic pathways affected in sensitive vs. resistant cell lines .
- Isobologram analysis : Evaluate synergism/antagonism with standard chemotherapeutics .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing isopropyl with methoxy groups) to isolate structure-activity relationships .
Q. Can the photophysical properties of this compound be exploited for anion sensing applications?
Yes. Analogous (E)-configured acrylonitrile dyes exhibit turn-on fluorescence upon cyanide binding via nucleophilic addition to the α-carbon. For example, (E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-diphenylamino)phenyl)thiophen-2-yl)acrylonitrile achieved a cyanide detection limit of 4.24 × 10<sup>−8</sup> M in aqueous media . Key modifications for the Z-isomer include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
